tert-Butylperoxy 2-ethylhexyl carbonate
Overview
Description
Tert-Butylperoxy 2-ethylhexyl carbonate is a colorless, clear liquid with the molecular formula C13H26O4. It is an organic peroxide commonly used as an initiator in the polymerization of various monomers, such as ethylene, styrene, butadiene, acrylate, and methacrylate . This compound is known for its high thermal sensitivity and is often utilized in the production of polystyrene .
Preparation Methods
The preparation of tert-Butylperoxy 2-ethylhexyl carbonate involves a two-step process: peroxidation and condensation reactions. The synthetic route includes reacting hydrogen peroxide and tert-butyl alcohol at temperatures between 10-50°C for 0.5-4 hours using concentrated sulfuric acid as a catalyst. The intermediate product, tert-butyl hydroperoxide, is then separated from the byproduct di-tert-butyl peroxide using salifying technology. In the second step, chloroformyl-2-ethyl sulfosuccinate is added to the intermediate product, and the reaction is carried out at 10-50°C for 1.0-6 hours using sodium hydroxide solution as a catalyst . This method is advantageous due to its mild reaction conditions, high conversion rate, and high product purity.
Chemical Reactions Analysis
Tert-Butylperoxy 2-ethylhexyl carbonate undergoes various chemical reactions, primarily involving the decomposition of the peroxide bond to generate free radicals. These free radicals can initiate polymerization reactions. The compound is thermally sensitive and can decompose to produce combustible gases when heated. The activation energy for its decomposition under adiabatic conditions is approximately 156.16 kJ mol−1 . Common reagents used in these reactions include hydrogen peroxide, tert-butyl alcohol, and chloroformyl-2-ethyl sulfosuccinate . The major products formed from these reactions are carbon dioxide, tert-butanol, and 2-ethylhexanol .
Scientific Research Applications
Tert-Butylperoxy 2-ethylhexyl carbonate is widely used in scientific research and industrial applications. It serves as a polymerization initiator for the production of various polymers, including polystyrene, ethylene, acrylates, and methacrylates . In the chemical industry, it is used as a curing agent for unsaturated polyester resins . Additionally, it finds applications in the pharmaceutical industry as an intermediate in the synthesis of various compounds . Its ability to generate free radicals makes it valuable in studies related to radical polymerization and cross-linking reactions.
Mechanism of Action
The mechanism of action of tert-Butylperoxy 2-ethylhexyl carbonate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s high thermal sensitivity and ability to decompose under specific conditions make it an effective initiator for various polymerization processes .
Comparison with Similar Compounds
Tert-Butylperoxy 2-ethylhexyl carbonate is similar to other organic peroxides, such as hydrogen peroxide, cumene hydroperoxide, benzoyl peroxide, and tert-butyl peroxybenzoate . it is unique due to its specific structure and thermal sensitivity, which make it particularly suitable for certain polymerization processes. Unlike some other peroxides, it has a relatively high activation energy for decomposition, which can be advantageous in controlling the reaction conditions and ensuring safety during storage and transportation .
Similar Compounds::- Hydrogen peroxide
- Cumene hydroperoxide
- Benzoyl peroxide
- Tert-butyl peroxybenzoate
Properties
IUPAC Name |
2-ethylhexyl (2-methylpropan-2-yl)oxy carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-6-8-9-11(7-2)10-15-12(14)16-17-13(3,4)5/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQMAAFGEXNUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044921 | |
Record name | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
34443-12-4 | |
Record name | tert-Butylperoxy 2-ethylhexyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34443-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trigonox 117 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034443124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonoperoxoic acid, OO-(1,1-dimethylethyl) O-(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OO-tert-butyl O-(2-ethylhexyl) peroxycarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O,O-TERT-BUTYL O-(2-ETHYLHEXYL) PEROXYCARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H9JK72OB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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